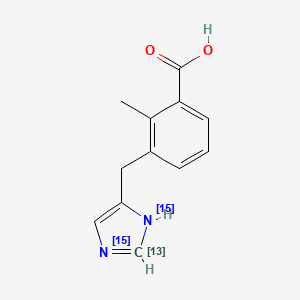
3-(3,4-Difluorophenyl)azetidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(3,4-Difluorophenyl)azetidine is a chemical compound belonging to the class of azetidines, which are four-membered nitrogen-containing heterocycles.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-(3,4-Difluorophenyl)azetidine typically involves the reaction of 3,4-difluoroaniline with suitable azetidine precursors under controlled conditions. One common method includes the use of a cyclization reaction where the aniline derivative is treated with a halogenated azetidine precursor in the presence of a base . The reaction conditions often require careful control of temperature and pH to ensure high yield and purity of the product.
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency and cost-effectiveness, often utilizing automated systems to maintain precise reaction conditions and minimize human error .
Analyse Des Réactions Chimiques
Types of Reactions: 3-(3,4-Difluorophenyl)azetidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding azetidinones.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Nucleophilic substitution reactions are common, where the fluorine atoms can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are frequently used.
Substitution: Nucleophiles like amines, thiols, and alcohols are used under basic or acidic conditions.
Major Products: The major products formed from these reactions include azetidinones, amine derivatives, and various substituted azetidines, depending on the specific reagents and conditions employed .
Applications De Recherche Scientifique
3-(3,4-Difluorophenyl)azetidine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in catalytic processes.
Biology: The compound is used in the study of enzyme interactions and as a probe in biochemical assays.
Medicine: It has potential therapeutic applications, particularly in the development of new pharmaceuticals targeting specific biological pathways.
Industry: The compound is utilized in the production of polymers and other industrial materials due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of 3-(3,4-Difluorophenyl)azetidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s fluorine atoms play a crucial role in enhancing its binding affinity and specificity towards these targets. The pathways involved often include inhibition or activation of enzymatic activity, leading to downstream biological effects .
Comparaison Avec Des Composés Similaires
Azetidine: The parent compound, which lacks the difluorophenyl group.
3-Phenylazetidine: Similar structure but without the fluorine atoms.
3-(3,4-Dichlorophenyl)azetidine: Contains chlorine atoms instead of fluorine.
Uniqueness: 3-(3,4-Difluorophenyl)azetidine is unique due to the presence of fluorine atoms, which significantly influence its chemical reactivity and biological activity. The fluorine atoms enhance the compound’s stability and binding affinity, making it a valuable molecule in various applications .
Propriétés
IUPAC Name |
3-(3,4-difluorophenyl)azetidine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9F2N/c10-8-2-1-6(3-9(8)11)7-4-12-5-7/h1-3,7,12H,4-5H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPUZNOLGWDTJKU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1)C2=CC(=C(C=C2)F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9F2N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60747626 |
Source


|
| Record name | 3-(3,4-Difluorophenyl)azetidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60747626 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.17 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1203797-46-9 |
Source


|
| Record name | 3-(3,4-Difluorophenyl)azetidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60747626 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2,4,6,8-Tetraoxa-5-phosphanonanedioic acid, 5-[[(1R)-2-(6-amino-9H-purin-9-yl)-1-methylethoxy]methyl]-, 1-ethyl 9-(1-methylethyl) ester, 5-oxide](/img/structure/B584603.png)
![2-[2-(2-acetyloxybenzoyl)oxybenzoyl]oxybenzoic acid](/img/structure/B584605.png)

![2-[2-[2-(2-acetyloxybenzoyl)oxybenzoyl]oxybenzoyl]oxybenzoic acid](/img/structure/B584607.png)
![2-[2-[2-[2-(2-Acetyloxybenzoyl)oxybenzoyl]oxybenzoyl]oxybenzoyl]oxybenzoic acid](/img/structure/B584608.png)

![2-[2-[2-[2-[2-(2-Acetyloxybenzoyl)oxybenzoyl]oxybenzoyl]oxybenzoyl]oxybenzoyl]oxybenzoic acid](/img/structure/B584611.png)






